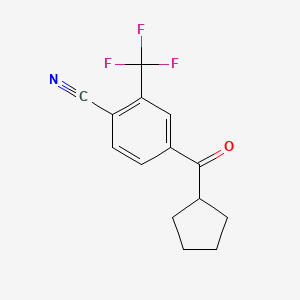

4-(Cyclopentanecarbonyl)-2-(trifluoromethyl)benzonitrile

Beschreibung

4-(Cyclopentanecarbonyl)-2-(trifluoromethyl)benzonitrile is a benzonitrile derivative characterized by a cyclopentanecarbonyl group at the para position and a trifluoromethyl (-CF₃) substituent at the ortho position of the aromatic ring. The nitrile (-CN) group at the benzonitrile core enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Eigenschaften

Molekularformel |

C14H12F3NO |

|---|---|

Molekulargewicht |

267.25 g/mol |

IUPAC-Name |

4-(cyclopentanecarbonyl)-2-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C14H12F3NO/c15-14(16,17)12-7-10(5-6-11(12)8-18)13(19)9-3-1-2-4-9/h5-7,9H,1-4H2 |

InChI-Schlüssel |

FXVDILQDIRDKSB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)C(=O)C2=CC(=C(C=C2)C#N)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as Togni’s reagents, which exhibit exceptional reactivities .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Cyclopentanecarbonyl)-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The trifluoromethyl and cyclopentanecarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzonitrile compounds.

Wissenschaftliche Forschungsanwendungen

4-(Cyclopentanecarbonyl)-2-(trifluoromethyl)benzonitrile has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

Biology: It may be used in the study of biological systems and interactions due to its unique chemical properties.

Industry: It is used in the development of new materials with specific properties, such as increased stability and reactivity

Wirkmechanismus

The mechanism of action of 4-(Cyclopentanecarbonyl)-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets and pathways within a system. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, while the cyclopentanecarbonyl group contributes to its overall chemical behavior .

Vergleich Mit ähnlichen Verbindungen

Key Compounds:

*Estimated for target compound; ND-14 formula inferred from synthesis.

Substituent Impact:

- Thioxo-imidazolidinone (ND-14 and 155180-53-3): These substituents enable hydrogen bonding and π-stacking interactions, critical for binding to biological targets (e.g., kinases or hormone receptors) .

- Fluorinated Groups (): Trifluoromethyl and trifluoro-hydroxyethyl groups enhance metabolic stability and electron-withdrawing effects, influencing reactivity in cross-coupling reactions .

Research Findings and Trends

- Bioactivity: Imidazolidinone-containing benzonitriles (e.g., ND-14) show IC₅₀ values in the nanomolar range for kinase targets, outperforming simpler analogs like alkoxy-substituted derivatives .

- Thermal Stability: Fluorinated compounds (e.g., 1619264-51-5) exhibit higher boiling points (~332°C) compared to hydroxyl-substituted derivatives (e.g., 862582-30-7), aligning with their volatility profiles .

- Synthetic Scalability: Microwave-assisted synthesis () reduces reaction times for complex heterocycles, whereas traditional column chromatography () remains critical for purifying polar derivatives .

Biologische Aktivität

4-(Cyclopentanecarbonyl)-2-(trifluoromethyl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a cyclopentanecarbonyl moiety, which contribute to its unique chemical properties. The structure can be represented as follows:

- IUPAC Name : 4-(Cyclopentanecarbonyl)-2-(trifluoromethyl)benzonitrile

- Molecular Formula : C14H14F3N

- Molecular Weight : 273.26 g/mol

The biological activity of 4-(Cyclopentanecarbonyl)-2-(trifluoromethyl)benzonitrile is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may bind to receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of compounds related to 4-(Cyclopentanecarbonyl)-2-(trifluoromethyl)benzonitrile. For instance, derivatives with similar structures have shown varying degrees of antifungal activity against different strains. A study highlighted that salicylanilide esters with 4-(trifluoromethyl)benzoic acid exhibited antifungal properties, suggesting that the trifluoromethyl group may enhance activity against fungal pathogens .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are being investigated. Similar compounds have demonstrated the ability to modulate inflammatory responses, indicating that 4-(Cyclopentanecarbonyl)-2-(trifluoromethyl)benzonitrile could possess similar properties.

Study on Antifungal Activity

A comparative study assessed the antifungal activity of various salicylanilide derivatives, including those with the trifluoromethyl group. The results indicated that compounds with higher lipophilicity exhibited lower minimum inhibitory concentrations (MIC), suggesting a correlation between structural modifications and biological efficacy .

| Compound | MIC (µmol/L) | Activity Type |

|---|---|---|

| Salicylanilide A | 0.49 | Antifungal |

| Salicylanilide B | 1.95 | Antifungal |

| 4-(Cyclopentanecarbonyl)-2-(trifluoromethyl)benzonitrile | TBD | TBD |

Research Findings

Research indicates that compounds with similar structural features often exhibit significant biological activities. The incorporation of fluorine atoms can enhance the pharmacological profile by improving metabolic stability and bioactivity.

Summary of Findings:

- Antimicrobial Activity : Compounds with trifluoromethyl groups have shown enhanced antimicrobial properties.

- Anti-inflammatory Potential : Similar structures suggest potential for anti-inflammatory applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.